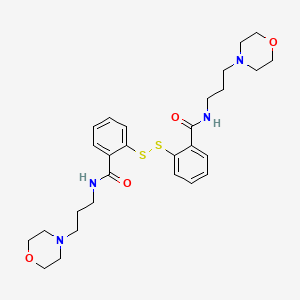
Benzamide, 2,2'-dithiobis(N-(3-(4-morpholinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core linked to a morpholine ring through a propyl chain, with two sulfur atoms forming a dithiobis linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- typically involves the reaction of benzamide derivatives with morpholine and propylamine under specific conditions. The process may include steps such as:
Condensation Reaction: Benzamide derivatives react with morpholine and propylamine in the presence of a suitable catalyst.
Formation of Dithiobis Linkage:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or morpholine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Benzamides: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its interactions with proteins and potential therapeutic applications.
Medicine:
Drug Development: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The dithiobis linkage and morpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
- N-(2-(3,4-dimethoxy-phenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
Uniqueness: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- stands out due to its dithiobis linkage, which imparts unique chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
78020-93-6 |
|---|---|
Molecular Formula |
C28H38N4O4S2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-[[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H38N4O4S2/c33-27(29-11-5-13-31-15-19-35-20-16-31)23-7-1-3-9-25(23)37-38-26-10-4-2-8-24(26)28(34)30-12-6-14-32-17-21-36-22-18-32/h1-4,7-10H,5-6,11-22H2,(H,29,33)(H,30,34) |
InChI Key |
NQKAXKSLWJHSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















